molecular formula C10H15N3O B1433774 3-Methoxy-6-(piperidin-4-yl)pyridazine CAS No. 1027775-71-8

3-Methoxy-6-(piperidin-4-yl)pyridazine

Cat. No. B1433774
CAS RN: 1027775-71-8
M. Wt: 193.25 g/mol
InChI Key: XNEOAOWOZZDUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-6-(piperidin-4-yl)pyridazine is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . The molecular formula is C10H15N3O and the average mass is 193.25 Da .


Synthesis Analysis

The synthesis of pyridazinium salts, which are related to pyridazines, has been achieved from readily available phenylazosulfonates in a single reaction step . This involves the formation of short-lived phenyldiazenes, which undergo a rapid cycloaddition to furans to give the desired products after elimination of water .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-6-(piperidin-4-yl)pyridazine consists of a six-membered ring with two nitrogen atoms and four carbon atoms . The molecule also contains a methoxy group (-OCH3) and a piperidin-4-yl group attached to the pyridazine ring .

Future Directions

While specific future directions for 3-Methoxy-6-(piperidin-4-yl)pyridazine are not explicitly stated in the available literature, there is a continuing requirement in the pharmaceutical industry for the synthesis of a diverse range of polysubstituted pyridazinone compounds . These compounds have been used as commercially available drugs and agrochemicals , suggesting potential future directions in these areas.

properties

IUPAC Name

3-methoxy-6-piperidin-4-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-14-10-3-2-9(12-13-10)8-4-6-11-7-5-8/h2-3,8,11H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEOAOWOZZDUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-6-(piperidin-4-yl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-6-(piperidin-4-yl)pyridazine
Reactant of Route 2
3-Methoxy-6-(piperidin-4-yl)pyridazine
Reactant of Route 3
3-Methoxy-6-(piperidin-4-yl)pyridazine
Reactant of Route 4
Reactant of Route 4
3-Methoxy-6-(piperidin-4-yl)pyridazine
Reactant of Route 5
3-Methoxy-6-(piperidin-4-yl)pyridazine
Reactant of Route 6
3-Methoxy-6-(piperidin-4-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.